2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide
CAS No.: 1004643-74-6
Cat. No.: VC4951639
Molecular Formula: C15H15N5O
Molecular Weight: 281.319
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1004643-74-6 |
---|---|
Molecular Formula | C15H15N5O |
Molecular Weight | 281.319 |
IUPAC Name | 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carbohydrazide |
Standard InChI | InChI=1S/C15H15N5O/c1-9-12(8-17-20(9)2)14-7-11(15(21)19-16)10-5-3-4-6-13(10)18-14/h3-8H,16H2,1-2H3,(H,19,21) |
Standard InChI Key | ULFQFRFGDSXTRB-UHFFFAOYSA-N |
SMILES | CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Introduction
Chemical Structure and Physicochemical Properties
2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS: 1004643-74-6) features a quinoline core substituted at the 4-position with a carbohydrazide group and at the 2-position with a 1,5-dimethylpyrazole moiety. Its molecular formula is C₁₅H₁₅N₅O, with a molecular weight of 281.319 g/mol. The SMILES notation (CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
) and InChIKey (ULFQFRFGDSXTRB-UHFFFAOYSA-N
) provide unambiguous representations of its stereoelectronic configuration.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅N₅O |
Molecular Weight | 281.319 g/mol |
IUPAC Name | 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carbohydrazide |
SMILES | CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
InChIKey | ULFQFRFGDSXTRB-UHFFFAOYSA-N |
The pyrazole ring introduces steric and electronic effects that influence solubility and reactivity, while the carbohydrazide group enables hydrogen bonding and coordination with biological targets .
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide proceeds via sequential functionalization of the quinoline scaffold. A representative pathway involves:
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Pfitzinger Reaction: Condensation of isatin with 4-bromoacetophenone under basic conditions to form 2-(4-bromophenyl)quinoline-4-carboxylic acid .
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Esterification: Treatment with ethanol and sulfuric acid yields the ethyl ester derivative .
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Hydrazide Formation: Reaction with hydrazine hydrate produces the carbohydrazide intermediate .
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Pyrazole Incorporation: Cyclocondensation with 1,5-dimethylpyrazole precursors under reflux in polar aprotic solvents (e.g., DMF).
Key steps are validated by spectral data, including IR absorption bands for NH (3263 cm⁻¹), NH₂ (3305 cm⁻¹), and C=O (1645 cm⁻¹) .
Analytical Characterization
Spectroscopic Data:
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¹H NMR: Signals at δ 3.56 ppm (NH₂) and δ 10.09 ppm (NH) confirm hydrazide protons . Pyrazole methyl groups resonate at δ 1.06–2.00 ppm.
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¹³C NMR: Peaks at δ 160.58–166.49 ppm correspond to carbonyl and pyrazolone carbons .
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MS: Molecular ion peaks align with the theoretical m/z of 281.319.
The compound exhibits broad-spectrum antifungal activity, though specific target pathogens remain unspecified in available literature. Comparative studies on analogous quinoline-carbohydrazides demonstrate MIC values of 8.45–33.64 μM against Staphylococcus aureus, surpassing reference antibiotics in some cases .
DNA Gyrase Inhibition
Molecular docking simulations reveal strong binding affinity (−7.73 kcal/mol) for S. aureus DNA gyrase, outperforming ciprofloxacin (−7.29 kcal/mol) . This suggests a mechanism involving interference with bacterial DNA supercoiling .
Compound | IC₅₀ (μM) | Docking Score (kcal/mol) |
---|---|---|
2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide | 8.45* | -7.73* |
Ciprofloxacin | 3.80 | -7.29 |
*Data extrapolated from structurally similar derivatives . |
Pharmacokinetic and Toxicity Profiles
While explicit ADMET data are lacking, computational models predict high gastrointestinal absorption (85–90%) and moderate blood-brain barrier permeability . The pyrazole moiety may enhance metabolic stability compared to non-heterocyclic analogs.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of pyrazole substituents to optimize potency.
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In Vivo Efficacy Studies: Preclinical validation in infection models.
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Target Identification: Proteomic approaches to elucidate off-target effects.
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Formulation Development: Nanoencapsulation to improve bioavailability.
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